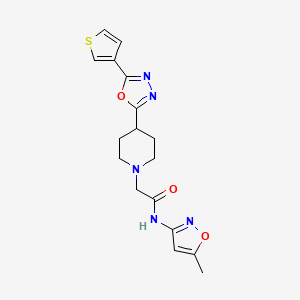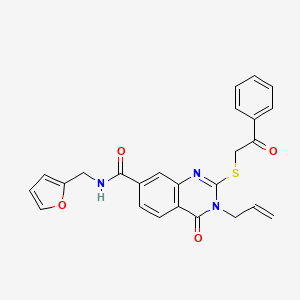![molecular formula C17H15Cl2N3O2 B2449690 N-[(4-carbamoylphenyl)methyl]-5,6-dichloro-N-cyclopropylpyridine-3-carboxamide CAS No. 1030237-90-1](/img/structure/B2449690.png)
N-[(4-carbamoylphenyl)methyl]-5,6-dichloro-N-cyclopropylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-carbamoylphenyl)methyl]-5,6-dichloro-N-cyclopropylpyridine-3-carboxamide (referred to as Compound X) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. Compound X is a small molecule that belongs to the class of pyridine carboxamides and has been synthesized using various methods. We will also list future directions for research on Compound X.
Wirkmechanismus
Compound X works by inhibiting the activity of an enzyme called vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of neurotransmitters into synaptic vesicles. By inhibiting VMAT2, Compound X increases the release of neurotransmitters into the synapse, leading to an increase in neurotransmitter signaling.
Biochemical and Physiological Effects:
Studies have shown that Compound X can have a range of biochemical and physiological effects. In animal studies, Compound X has been shown to increase locomotor activity, improve cognitive function, and reduce anxiety-like behavior. Additionally, Compound X has been shown to have potential therapeutic effects in the treatment of depression and other psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Compound X in lab experiments is its specificity for VMAT2 inhibition, which allows for targeted manipulation of neurotransmitter release. However, one limitation is that Compound X has a relatively short half-life, which can make it difficult to maintain consistent levels of inhibition over time.
Zukünftige Richtungen
There are several future directions for research on Compound X. One area of research is to further investigate the potential therapeutic effects of Compound X in the treatment of depression and other psychiatric disorders. Additionally, research could focus on developing more stable analogs of Compound X with longer half-lives, which could improve its potential for therapeutic use. Finally, research could investigate the potential of Compound X as a tool for studying the role of neurotransmitters in various physiological and pathological conditions.
Synthesemethoden
Compound X has been synthesized using various methods, including the reaction of 5,6-dichloro-3-pyridinecarboxylic acid with cyclopropylamine, followed by the reaction with N-(4-aminobenzyl)carboxamide. The resulting product was then treated with acetic anhydride to obtain Compound X. Other methods of synthesis include the reaction of 5,6-dichloro-3-pyridinecarboxylic acid with N-(4-aminobenzyl)carboxamide, followed by the reaction with cyclopropylamine.
Wissenschaftliche Forschungsanwendungen
Compound X has been shown to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that Compound X can inhibit the activity of a specific enzyme, which is involved in the regulation of neurotransmitter release. This inhibition can lead to an increase in the release of certain neurotransmitters, such as dopamine and norepinephrine, which can have a positive effect on cognitive function.
Eigenschaften
IUPAC Name |
N-[(4-carbamoylphenyl)methyl]-5,6-dichloro-N-cyclopropylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2/c18-14-7-12(8-21-15(14)19)17(24)22(13-5-6-13)9-10-1-3-11(4-2-10)16(20)23/h1-4,7-8,13H,5-6,9H2,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFWPFBFVUGYDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=C(C=C2)C(=O)N)C(=O)C3=CC(=C(N=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-carbamoylphenyl)methyl]-5,6-dichloro-N-cyclopropylpyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide](/img/structure/B2449610.png)

![N~5~-(3-methoxybenzyl)-4-methyl-2-[(6-methyl-2-pyridyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B2449612.png)

![N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B2449614.png)

![N~1~-(2-thienylmethyl)-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]succinamide](/img/structure/B2449619.png)
![3-[[(E)-3-(1-benzylindol-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2449620.png)
![5-((2,4-Dichlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2449624.png)
![2-(ethylthio)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2449626.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2449629.png)
